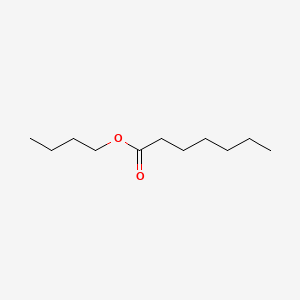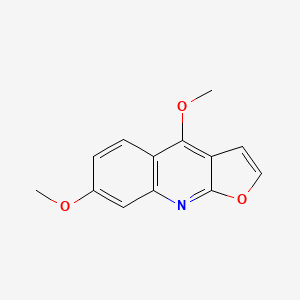
Evolitrine
Descripción general
Descripción
Evolitrine is an innovative new synthetic compound developed by scientists in the field of biochemistry and pharmacology. It has been designed to act as a powerful and versatile tool in laboratory experiments, offering researchers a range of advantages over traditional methods of research. In
Aplicaciones Científicas De Investigación
Medicina: Agente Neuroprotector
Evolitrine ha sido identificada como un alcaloide principal con potencial neuroprotector. Se deriva de la planta Melicope lunu-ankenda y ha mostrado promesa en el tratamiento de enfermedades neurodegenerativas . La capacidad del compuesto para actuar como un agente antiinflamatorio sin causar irritación gástrica lo convierte en un candidato deseable para estudios farmacológicos adicionales .
Biotecnología: Producción de Enzimas
En biotecnología, this compound podría explorarse por su papel en la producción de enzimas que son estables en condiciones extremas. Estas enzimas, o extremoenzimas, tienen aplicaciones industriales significativas debido a su naturaleza robusta .
Farmacología: Propiedades Antiinflamatorias
Farmacológicamente, se ha demostrado que this compound posee potentes propiedades antiinflamatorias. Se ha comparado con indometacina, un fármaco antiinflamatorio no esteroideo, en su eficacia para reducir el edema inducido por carragenina .
Procesos Industriales: Síntesis Química
Si bien no está directamente relacionado con this compound, los principios de utilizar compuestos de origen biológico en procesos industriales están bien establecidos. Las enzimas y otros catalizadores biológicos ofrecen una alternativa más ecológica a la síntesis química tradicional, proporcionando procesos específicos, menos tóxicos y respetuosos con el medio ambiente .
Mecanismo De Acción
Target of Action
Evolitrine, a major alkaloid present in the Melicope lunu-ankenda plant , primarily targets inflammatory pathways . It has been identified as a potent anti-inflammatory agent .
Mode of Action
This compound interacts with its targets by inhibiting inflammation. In a study conducted on a paw oedema animal model induced by carrageenan, this compound showed a significant anti-inflammatory effect . It was found to inhibit 57% of carrageenan-induced edema at a concentration of 20 mg/kg .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation. It exerts its anti-inflammatory effects by modulating these pathways, leading to a reduction in edema and inflammation . .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The primary molecular and cellular effect of this compound’s action is the reduction of inflammation. It has been demonstrated to inhibit edema, a common sign of inflammation, in animal models . This suggests that this compound may have potential therapeutic applications in conditions characterized by inflammation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the stability and activity of this compound.
Análisis Bioquímico
Biochemical Properties
Evolitrine plays a crucial role in biochemical reactions, particularly in its anti-inflammatory activity. It interacts with various enzymes and proteins, including cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators . Additionally, this compound has been shown to interact with nitric oxide synthase (NOS), thereby modulating nitric oxide production and contributing to its anti-inflammatory effects.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of inflammatory cells, such as macrophages and neutrophils, thereby reducing inflammation . This compound also influences cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating immune responses and inflammation . Furthermore, this compound modulates gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to COX enzymes, inhibiting their activity and reducing the production of prostaglandins. This compound also acts as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it inhibits the activity of NOS, leading to decreased nitric oxide production. These molecular interactions collectively contribute to the anti-inflammatory and neuroprotective effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its anti-inflammatory activity even after prolonged exposure to physiological conditions . Its efficacy may decrease over extended periods, necessitating periodic administration to sustain its therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a carrageenan-induced paw edema model, this compound demonstrated dose-dependent anti-inflammatory effects, with higher doses resulting in greater inhibition of edema . At very high doses, this compound may exhibit toxic effects, including gastrointestinal irritation and hepatotoxicity . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its anti-inflammatory and antioxidant activities. It interacts with enzymes such as COX and NOS, modulating their activity and influencing the production of prostaglandins and nitric oxide. Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in inflammation and oxidative stress. These interactions highlight the multifaceted role of this compound in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed efficiently and distributed to target tissues, including inflamed sites . This compound interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This targeted distribution enhances its therapeutic efficacy by ensuring localized action at sites of inflammation .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules involved in inflammation . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its therapeutic potential .
Propiedades
IUPAC Name |
4,7-dimethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHMXOYRUTQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3C=COC3=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200325 | |
| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
523-66-0 | |
| Record name | Evolitrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Evolitrine and where is it found?
A1: this compound is a furoquinoline alkaloid primarily found in plants belonging to the Rutaceae family. It was first discovered in the bark and leaves of Evodia littoralis Endl. []. Other plant sources include Melicope triphylla, Medicosma subsessilis, Acronychia oligophylebia, Raputia praetermissa, Nematolepis phebalioides, Diospyros discolor, and Acronychia pedunculata [, , , , , , , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C13H11NO3 and a molecular weight of 229.24 g/mol [].
Q3: What are the characteristic spectroscopic features of this compound?
A3: While specific spectroscopic data is not extensively detailed in the provided abstracts, this compound's structure elucidation relies on UV, IR, MS, and NMR analyses. The presence of characteristic peaks in these spectra helps confirm its identity and differentiate it from other furoquinoline alkaloids [, , ].
Q4: What is the structure of this compound?
A4: this compound is the 7-methoxy derivative of dictamnine. It features a furo[2,3-b]quinoline core structure with a methoxy group substituted at the 7-position [, ].
Q5: Have any synthetic routes to this compound been developed?
A5: Yes, several synthetic methods for this compound have been reported. Early syntheses confirmed its structure as 7-methoxydictamnine []. A new method utilizes 3-oxiranylquinoline and dimethylsulfonium methylide []. Other approaches involve condensation reactions, cyclodebenzylation, and dehydrogenation steps [].
Q6: Has the structure-activity relationship (SAR) of this compound been investigated?
A6: While specific SAR studies focusing solely on this compound are not detailed in the provided abstracts, research on related furoquinoline alkaloids suggests that modifications to the core structure, particularly substitutions on the quinoline and furan rings, can impact their biological activities, potency, and selectivity [].
Q7: What are the known biological activities of this compound?
A7: this compound has demonstrated inhibitory activity against rabbit platelet aggregation induced by arachidonic acid and collagen []. It also inhibits rat aorta tonic contraction induced by norepinephrine and potassium chloride in the presence of calcium ions []. Additionally, this compound exhibits antifungal activity, although its potency is considered weak [, ].
Q8: Are there any reports on the mechanism of action of this compound?
A8: Specific details about the molecular mechanism of action of this compound are not extensively covered in the provided research. Further investigation is needed to elucidate how this compound interacts with its targets at a molecular level and the downstream effects responsible for its observed biological activities.
Q9: Has this compound been investigated for its potential in treating specific diseases?
A9: While this compound exhibits interesting biological activities in vitro, further research is necessary to determine its potential therapeutic applications. Extracts and fractions containing this compound from Acronychia pedunculata leaves have shown anti-inflammatory and anti-nociceptive activities in experimental models, suggesting potential applications in pain and inflammation management [, ].
Q10: What analytical methods are used to identify and quantify this compound?
A10: High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of this compound in plant extracts []. Coupling HPLC with techniques like mass spectrometry (HPLC-MS) can further enhance identification and quantification accuracy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






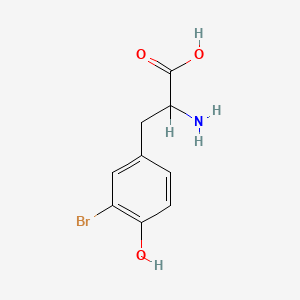
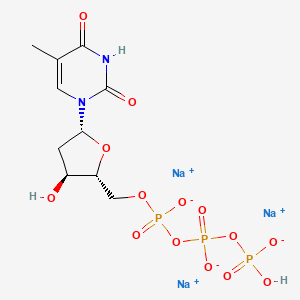
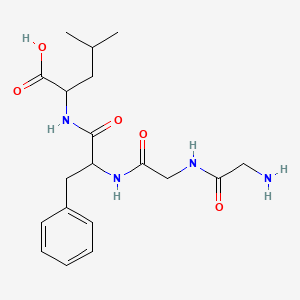


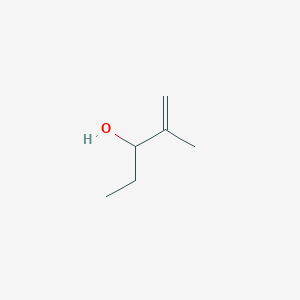
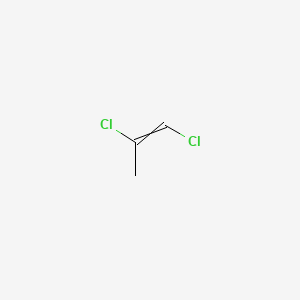

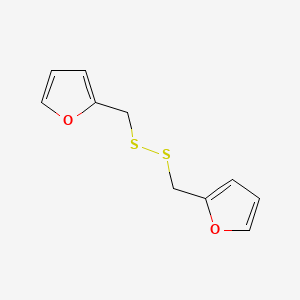
![Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1580528.png)
